

# A Comparative Crystallographic Analysis of (S)-Tropic Acid Derivatives and Alternative Bioactive Molecules

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## Compound of Interest

Compound Name: (S)-tropic acid

Cat. No.: B099791

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A detailed examination of the solid-state structures of **(S)-tropic acid** derivatives and comparable bioactive compounds reveals key conformational and packing differences that likely influence their biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of atropine and hyoscyamine, both derivatives of **(S)-tropic acid**, alongside the alternative bioactive alkaloids cocaine and nicotine. While the crystal structure for **(S)-tropic acid** itself was not available in the searched resources, the analysis of its derivatives provides valuable insights.

## Comparison of Crystallographic Data

The table below summarizes the key crystallographic parameters for the sulfate salts of atropine and hyoscyamine, as well as the free base and hydrochloride salt of cocaine, and a tartrate salt of nicotine. These compounds were selected for comparison due to their structural similarities or their interaction with similar biological targets.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z
Atropine Sulfate Monohydrate[1]	(C <sub>17</sub> H <sub>24</sub> NO <sub>3</sub> ) <sub>2</sub> S <sub>0.5</sub> ·H <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /n	19.2948(5)	6.9749(2)	26.9036(5)	94.215(2)	4
Hyoscyamine Sulfate Monohydrate[2]	(C <sub>17</sub> H <sub>24</sub> NO <sub>3</sub> ) <sub>2</sub> S <sub>0.5</sub> ·H <sub>2</sub> O	Monoclinic	P2 <sub>1</sub>	6.60196(2)	12.9549(6(3))	20.9309(0(8))	94.8839(2)	2
Cocaine (free base)	C <sub>17</sub> H <sub>21</sub> NO <sub>4</sub>	Monoclinic	P2 <sub>1</sub>	10.130(1)	9.866(2)	8.445(1)	106.92(1)	2
Cocaine Hydrochloride	C <sub>17</sub> H <sub>22</sub> CINO <sub>4</sub>	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	7.633	10.300	21.459	90	4
(S)- Nicotine bis(L- (+)- tartrate) Dihydrate[3]	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> ·2(C <sub>4</sub> H <sub>6</sub> O <sub>6</sub> ) <sub>2</sub> ·2H <sub>2</sub> O	Orthorhombic	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	12.345(3)	13.929(3)	14.789(3)	90	4

Note: Data for cocaine and its hydrochloride salt were obtained from sources that did not provide explicit citation indices in the initial search results. Data for **(S)-tropic acid** was not available in the searched resources, and a crystal structure for atrolactic acid was noted as orthorhombic but full parameters were not found.

## Experimental Protocols

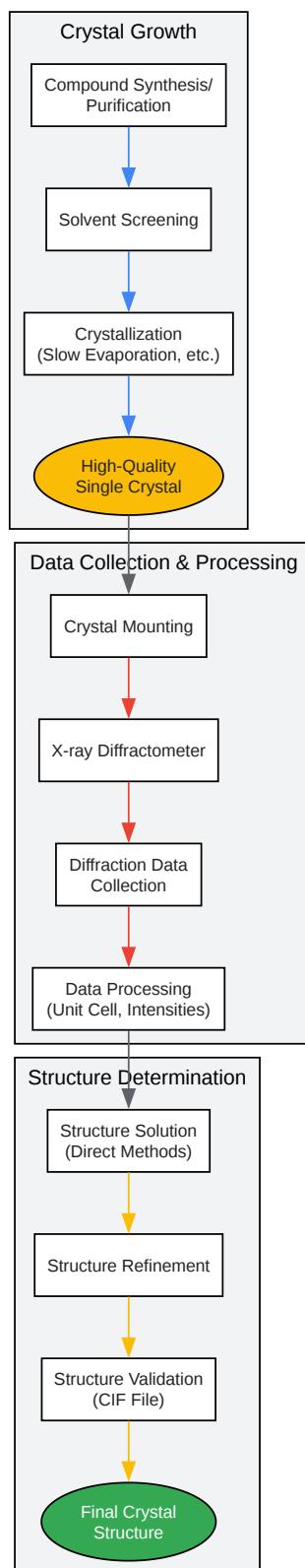
The determination of the crystal structures presented in this guide follows a standardized methodology for single-crystal X-ray diffraction of small organic molecules. The general workflow is outlined below.

### General Experimental Protocol for Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. The choice of solvent is critical and is determined empirically.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all orientations. The diffraction pattern is recorded on a detector.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

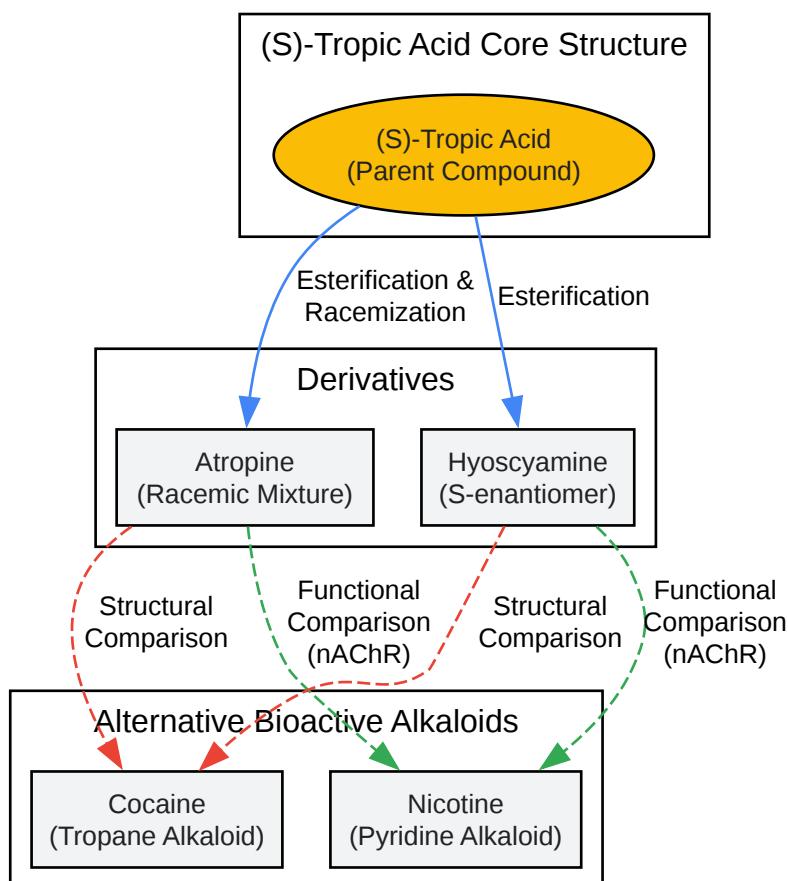
### Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in and the relationships between the compounds discussed, the following diagrams are provided.



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Experimental workflow for single-crystal X-ray crystallography.



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Logical relationships between **(S)-tropic acid**, its derivatives, and alternatives.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]

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